N-(3-Oxooctanoyl)-DL-Homoserinlacton

Übersicht

Beschreibung

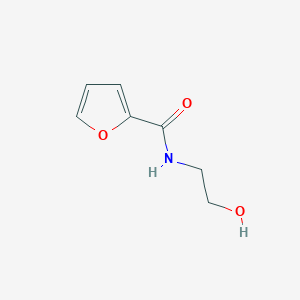

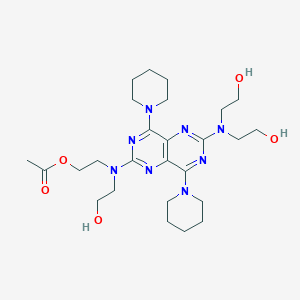

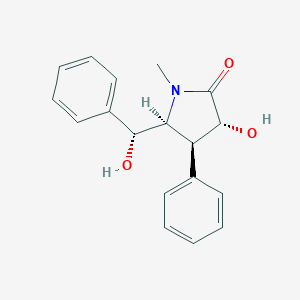

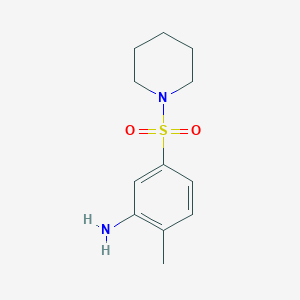

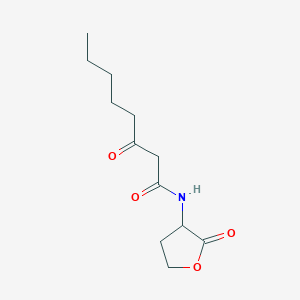

3-Oxo-N-(2-oxooxolan-3-yl)octanamide is a N-acyl-amino acid.

Wissenschaftliche Forschungsanwendungen

Aktivierung der Pflanzenresistenz gegen Krankheitserreger

“N-(3-Oxooctanoyl)-DL-Homoserinlacton” aktiviert die Pflanzenresistenz gegen nekrotrophe Krankheitserreger wie Pectobacterium carotovorum durch die Koordination der Jasmonsäure- und Auxin-Signalwege . Es verbessert die Resistenz von Arabidopsis gegen das hemibiotrophische Bakterium Pseudomonas syringae pv. tomato DC3000 durch die Priming des Salicylsäure (SA) -Weges .

Rolle im Quorum-Sensing

Viele gramnegative Bakterien verwenden kleine Signalmoleküle, wie z.B. N-Acyl-Homoserinlactone (AHLs), um miteinander zu kommunizieren und ihr kollektives Verhalten zu koordinieren .

Rolle bei Abwehrreaktionen in Pflanzen

Langkettige Quorum-Sensing-Signale spielen eine Rolle bei der Priming von Abwehrreaktionen in Pflanzen .

Abbau von AHLs

N-Acylhomoserinlactonase baut den Lactonring von AHLs ab, um eine Quorum-Quenching der Virulenzgene von Phytopathogenen zu erreichen .

Abschwächung der Infektion durch pathogene Bakterien

N-Acylhomoserinlactonase-basierte Hybrid-Nanoblüten wurden als neuartiges und effizientes Biokontrollmittel mit signifikanter Kontrolleffizienz, hervorragender Umweltanpassungsfähigkeit und Toleranz entwickelt .

Rolle bei der Pflanzenpathogenität

Rekombinantes Escherichia coli BL21-pET28a- KaAhl, das KaAhl-Proteine produziert, konnte die Pflanzenpathogenität von Erwinia carotovorum für 72 h effektiv hemmen .

Wirkmechanismus

Target of Action

N-(3-Oxooctanoyl)-DL-homoserine lactone is a microbial quorum-sensing signaling molecule . It primarily targets the TraR and TraI proteins of Agrobacterium tumefaciens . These proteins mediate cell-density-dependent expression of the Ti plasmid tra regulon . TraI synthesizes the autoinducer pheromone N-(3-Oxooctanoyl)-DL-homoserine lactone, while TraR is a responsive transcriptional activator .

Mode of Action

The interaction of N-(3-Oxooctanoyl)-DL-homoserine lactone with its targets results in significant changes. It stimulates the tra gene expression . The compound enhances the affinity of TraR either for other TraR monomers or for DNA binding sites . Overexpression of TraR potentiates this interaction by mass action .

Biochemical Pathways

N-(3-Oxooctanoyl)-DL-homoserine lactone is involved in the quorum sensing (QS) system . QS is used by bacteria to regulate their gene expression in a density-dependent manner . This mechanism is mediated by the constant synthesis and perception of small signaling molecules, which proportionally increase in concentration with increasing cell numbers .

Pharmacokinetics

It’s known that the compound can be produced by agrobacterium tumefaciens f2 . After the addition of exogenous N-(3-Oxooctanoyl)-DL-homoserine lactone, the exopolysaccharide concentration of microbial flocculants improved by 1.4 times .

Result of Action

The molecular and cellular effects of N-(3-Oxooctanoyl)-DL-homoserine lactone’s action are significant. In wild-type strains, only N-(3-Oxooctanoyl)-DL-homoserine lactone significantly stimulates tra gene expression, while many autoinducer analogs are potent antagonists . The microbial flocculant production increased by 1.55 times and the flocculation efficiency increased by 10.96% under certain fermentation conditions .

Action Environment

The action, efficacy, and stability of N-(3-Oxooctanoyl)-DL-homoserine lactone are influenced by environmental factors. For instance, the optimal fermentation conditions for adding N-(3-Oxooctanoyl)-DL-homoserine lactone were found to be 0.22 μM N-(3-Oxooctanoyl)-DL-homoserine lactone at 30.36 °C and an initial pH of 8.11 .

Biochemische Analyse

Biochemical Properties

N-(3-Oxooctanoyl)-DL-homoserine lactone interacts with various enzymes and proteins. For instance, it is the substrate for the enzyme N-acylhomoserine lactonase, which degrades the lactone ring of AHLs to achieve quorum quenching of phytopathogenic virulence genes . The recombinant enzyme displayed maximum hydrolysis activity of 0.64 U/mg toward N-(3-oxooctanoyl)-L-homoserine lactone at 30°C and pH 8.0 .

Cellular Effects

This compound has distinct cellular effects mediated through changes in gene expression . It can either activate or suppress gene expression and biofilm formation . After the addition of exogenous N-(3-Oxooctanoyl)-DL-homoserine lactone, the exopolysaccharide concentration of microbial flocculants improved by 1.4 times .

Molecular Mechanism

The molecular mechanism of N-(3-Oxooctanoyl)-DL-homoserine lactone involves its role in quorum sensing. When the concentration of this autoinducer reaches a threshold level, it binds to a specific receptor protein, triggering a signal transduction cascade that results in population-wide changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N-(3-Oxooctanoyl)-DL-homoserine lactone can change over time in laboratory settings. For example, in a study involving Agrobacterium tumefaciens F2, it was observed that recombinant Escherichia coli BL21-pET28a-KaAhl producing KaAhl proteins could effectively inhibit the plant pathogenicity of Erwinia carotovora for 72 hours .

Metabolic Pathways

N-(3-Oxooctanoyl)-DL-homoserine lactone is involved in the quorum sensing pathway, a key metabolic pathway in gram-negative bacteria . It is synthesized by the enzyme LuxI and binds to the receptor protein LuxR when its concentration reaches a threshold level .

Transport and Distribution

N-(3-Oxooctanoyl)-DL-homoserine lactone is a small, diffusible signaling molecule that can freely diffuse into and out of cells . Its distribution within cells and tissues is likely influenced by its role in quorum sensing and its interactions with various proteins and enzymes.

Subcellular Localization

The subcellular localization of N-(3-Oxooctanoyl)-DL-homoserine lactone is not well-defined due to its small size and diffusible nature. Given its role in quorum sensing, it is likely to be found in the cytoplasm where it can interact with its target proteins and enzymes .

Eigenschaften

IUPAC Name |

3-oxo-N-(2-oxooxolan-3-yl)octanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h10H,2-8H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCMGCFNLNFLSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403631 | |

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106983-27-1 | |

| Record name | N-(3X-Oxooctanoyl)-DL-homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3OC8HSL affect Brenneria rubrifaciens even though it's not a primary signaling molecule produced by this bacterium?

A1: While Brenneria rubrifaciens primarily produces N-(3-oxohexanoyl)-homoserine lactone (3OC6HSL) and N-hexanoyl-homoserine lactone (C6HSL) for quorum sensing [], research indicates that 3OC8HSL, an AHL produced by other bacterial species, can also influence its behavior. Specifically, 3OC8HSL can induce rubrifacine production in a B. rubrifaciens bruI mutant strain, which lacks the ability to produce its own AHLs []. This suggests potential cross-talk between different bacterial species via AHL signaling molecules. Furthermore, 3OC8HSL can restore the ability of the bruI mutant to elicit a hypersensitive response (HR) in tobacco leaves, indicating its influence on the pathogenicity of B. rubrifaciens []. This highlights the complex interplay of AHL signaling in bacterial communities and their interactions with host plants.

Q2: What is the significance of the observation that 3OC8HSL induces rubrifacine production in a B. rubrifaciens bruI mutant?

A2: The induction of rubrifacine production by 3OC8HSL in the B. rubrifaciens bruI mutant has several key implications. Firstly, it suggests that the bruR gene, which is adjacent to bruI and encodes a LuxR homologue, may be involved in recognizing and responding to a broader range of AHLs beyond those primarily produced by B. rubrifaciens []. Secondly, the ability of 3OC8HSL to restore both rubrifacine production and the HR in the bruI mutant suggests a link between these phenotypes and quorum sensing []. This provides valuable insights into the role of quorum sensing in regulating virulence factors and the interaction of B. rubrifaciens with its host.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.